beta-L-fucose 1-phosphate

Description

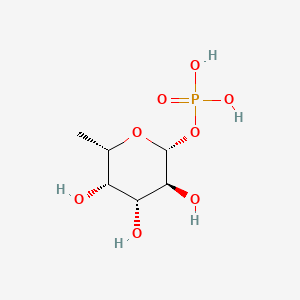

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O8P/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2-9H,1H3,(H2,10,11,12)/t2-,3+,4+,5-,6+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVXQARCLQPGIR-SXUWKVJYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310005 |

Source

|

| Record name | β-L-Fucopyranosyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Fucose 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16562-59-7, 28553-11-9 |

Source

|

| Record name | β-L-Fucopyranosyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16562-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fucopyranosyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028553119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-L-Fucopyranosyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fucose 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Gatekeeper of Glycosylation: Unveiling the Critical Role of β-L-Fucose 1-Phosphate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fucosylation, the enzymatic addition of the deoxyhexose L-fucose to glycans and proteins, is a post-translational modification of profound biological significance. It is instrumental in mediating a vast array of cellular processes, including signal transduction, cell-cell recognition, and immune modulation.[1][2] Dysregulation of fucosylation is a known hallmark of numerous pathologies, most notably in cancer, where it influences tumor progression, metastasis, and therapeutic resistance.[1][3][4] The execution of this critical modification is entirely dependent on a single activated sugar donor: guanosine diphosphate fucose (GDP-fucose). While GDP-fucose is the direct substrate for all fucosyltransferases, its own biosynthesis is a point of exquisite metabolic control. In mammalian cells, GDP-fucose is generated via two distinct routes: the predominant de novo pathway and the crucial salvage pathway. This guide illuminates the pivotal role of β-L-fucose 1-phosphate, the central and indispensable intermediate of the salvage pathway. We will explore the enzymology governing its formation and consumption, its place within the broader metabolic network of fucosylation, and the profound implications for disease biology and the development of next-generation therapeutics.

The GDP-Fucose Biosynthetic Hub: A Tale of Two Pathways

All fucosylation reactions, regardless of the accepting molecule or the specific fucosyltransferase (FUT) involved, utilize GDP-fucose as the sole fucose donor.[5][6] The cellular pool of GDP-fucose is maintained by two pathways that converge on this critical nucleotide sugar: the de novo pathway and the salvage pathway.[6][7][8]

-

The De Novo Pathway: This pathway is generally considered the primary source of GDP-fucose, estimated to contribute approximately 90% of the total cellular pool under standard conditions.[7][8] It begins with GDP-mannose, which is converted through a series of enzymatic reactions catalyzed by GDP-mannose 4,6-dehydratase (GMDS) and GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (TSTA3 or FX protein) into GDP-fucose.[1][6][8]

-

The Salvage Pathway: This pathway provides an alternative route by utilizing free L-fucose. This fucose can be sourced either from the extracellular environment (e.g., from diet) or recycled internally following the lysosomal degradation of fucosylated glycoconjugates.[1][6] Though contributing a smaller fraction to the total GDP-fucose pool, this pathway is highly dynamic and its modulation has significant biological effects.[9][10] The central intermediate in this pathway is β-L-fucose 1-phosphate .

The interplay between these two pathways is an active area of regulation. For instance, the availability of exogenous fucose to fuel the salvage pathway can suppress the activity of the de novo pathway, indicating a sophisticated cellular sensing mechanism to maintain metabolic efficiency.[7][9][10]

β-L-Fucose 1-Phosphate: The Linchpin of Fucose Salvage

β-L-fucose 1-phosphate stands as the committed intermediate of the salvage pathway. Its synthesis and subsequent conversion to GDP-fucose are catalyzed by a two-step enzymatic cascade.

Step 1: Phosphorylation by Fucokinase (FCSK) The first committed step is the phosphorylation of the C1 hydroxyl group of L-fucose by L-fucokinase (FCSK) , utilizing ATP as the phosphate donor to produce β-L-fucose 1-phosphate.[8][9]

Step 2: Guanylylation by FPGT Next, fucose-1-phosphate guanylyltransferase (FPGT) , also known as GDP-fucose pyrophosphorylase (GFPP), catalyzes the reaction between β-L-fucose 1-phosphate and GTP to form GDP-fucose and pyrophosphate.[8][11] This reaction is reversible, though cellular pyrophosphatases drive it forward.

Expert Insight: The Utility of Bifunctional Bacterial Enzymes

While mammalian cells utilize two separate enzymes (FCSK and FPGT), many bacteria, such as Bacteroides fragilis, have evolved a highly efficient bifunctional enzyme known as L-fucokinase/GDP-fucose pyrophosphorylase (FKP) .[12][13] This single polypeptide contains two distinct catalytic domains that perform both the kinase and pyrophosphorylase reactions sequentially.[13][14] The formation of β-L-fucose 1-phosphate is considered the rate-limiting step in this coupled reaction.[12] The FKP enzyme is a powerful tool for researchers, enabling the straightforward chemoenzymatic synthesis of GDP-fucose in vitro for use in glycosyltransferase assays, circumventing complex and lengthy chemical synthesis routes.[12][15]

Functional Consequences: From Precursor to Biological Effect

The GDP-fucose produced via the β-L-fucose 1-phosphate intermediate is transported into the lumen of the Golgi apparatus and endoplasmic reticulum.[16][17] There, a family of 13 known human fucosyltransferases (FUTs) transfers the fucose moiety to acceptor glycans on proteins and lipids.[9][18] Each FUT exhibits specificity for the acceptor substrate and the resulting glycosidic linkage, leading to a diverse array of fucosylated structures with distinct biological roles.

| Linkage Type | Key Fucosyltransferase(s) | Biological Significance |

| Core α1,6-Fucosylation | FUT8 | The sole enzyme for this modification on N-glycans.[18] Crucial for modulating receptor signaling (e.g., EGFR, TGF-β) and antibody-dependent cell-mediated cytotoxicity (ADCC).[1][3][19] |

| Terminal α1,2-Fucosylation | FUT1, FUT2 | Synthesis of H-antigens, the precursors for ABO blood group determinants.[2][16] Involved in host-microbe interactions in the gut.[20][21] |

| Terminal α1,3/4-Fucosylation | FUT3, FUT4, FUT5, FUT6, FUT7, FUT9 | Creation of Lewis antigens (e.g., Lewis X, sialyl Lewis X).[16][22] Sialyl Lewis X is a critical ligand for selectins, mediating leukocyte adhesion during inflammation and cancer cell metastasis.[23][24] |

| O-Fucosylation | POFUT1, POFUT2 | Direct attachment of fucose to Serine/Threonine residues, notably on Notch receptors, regulating signaling pathways critical for development.[5][9] |

Aberrant fucosylation, resulting from altered expression of FUTs or changes in the GDP-fucose supply, is deeply implicated in pathology. Increased core fucosylation and expression of sialyl Lewis X are common features of many cancers, promoting metastasis and cell proliferation.[1][4][24]

Methodologies for Investigation: From Synthesis to Quantification

A robust understanding of the role of β-L-fucose 1-phosphate requires methodologies to both synthesize its downstream products and quantify the ultimate effects of its metabolism.

Experimental Workflow: Chemoenzymatic Synthesis of GDP-Fucose using FKP

Causality and Rationale: Direct chemical synthesis of nucleotide sugars like GDP-fucose is a multi-step, low-yield process.[12] The use of the bifunctional FKP enzyme provides a highly efficient, one-pot reaction to generate GDP-fucose from inexpensive starting materials, which is essential for subsequent enzymatic assays.

Step-by-Step Protocol:

-

Reaction Setup: Combine L-fucose, ATP, and GTP in a suitable reaction buffer (e.g., Tris-HCl, pH 8.0) containing a divalent cation, typically MgCl₂.[14][25]

-

Enzyme Addition: Add a purified, recombinant FKP enzyme to initiate the reaction.[12]

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for B. fragilis FKP) for a defined period (e.g., 2-4 hours).[25]

-

Monitoring: The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the conversion of L-fucose and the appearance of the β-L-fucose 1-phosphate intermediate and the final GDP-fucose product.[26]

-

Purification: The resulting GDP-fucose can be purified from the reaction mixture using anion-exchange or size-exclusion chromatography.

Comparative Analysis of Fucosylation Quantification Methods

Rationale: To link the activity of the salvage pathway to a cellular phenotype, researchers must accurately quantify changes in fucosylation. The choice of method depends on the specific question being asked, balancing throughput, sensitivity, and the level of structural detail required.[27]

| Method | Principle | Strengths | Limitations | Best For |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of glycopeptides or released glycans to identify and quantify specific fucosylated structures.[28] | High specificity and sensitivity; provides detailed structural information (site, linkage). Gold standard for discovery.[27] | Low throughput; complex data analysis; requires specialized equipment. | Detailed structural characterization; site-specific quantification; biomarker discovery. |

| Lectin-Based Assays | Uses fucose-binding lectins (e.g., AAL, LCA) in formats like Western blotting, ELISA, or immunohistochemistry. | High throughput; relatively inexpensive; good for screening overall changes in fucosylation. | Semi-quantitative; does not provide detailed structural information; potential for cross-reactivity. | Screening large sample sets; validating changes in total fucosylation; tissue localization. |

| Metabolic Labeling | Cells are fed fucose analogs (e.g., alkynyl-fucose) which are incorporated into glycans via the salvage pathway and detected by click chemistry.[29] | Tracks dynamic fucosylation in living cells; allows for visualization and proteomic identification of newly synthesized fucoglycoproteins. | Can potentially perturb normal metabolism; requires synthesis of analogs. | Studying fucosylation dynamics; identifying fucosylated proteins in a specific time window. |

Therapeutic Targeting and Drug Development

The central role of fucosylation in cancer and immune function makes the enzymes of the GDP-fucose biosynthetic pathways compelling targets for therapeutic intervention.[3][30]

-

Inhibition of Fucosylation: Small molecule inhibitors, often fucose analogs like 2-fluorofucose (2FF), can be taken up by cells and processed by the salvage pathway. These analogs can disrupt the normal synthesis of GDP-fucose, leading to a global reduction in fucosylation. This strategy has shown preclinical efficacy in reducing tumor growth and metastasis and can enhance the efficacy of immunotherapy.[29][31][32]

-

Engineering Therapeutic Antibodies: This is a cornerstone of modern drug development. The presence of a core fucose on the N-glycan of the IgG1 Fc domain significantly reduces its binding affinity to the FcγRIIIa receptor on immune effector cells like Natural Killer (NK) cells, thereby dampening ADCC.[33][34] To overcome this, therapeutic antibodies are produced in engineered cell lines (e.g., CHO cells with a FUT8 gene knockout) to generate afucosylated antibodies. These non-fucosylated antibodies exhibit dramatically enhanced ADCC, leading to more potent cancer cell killing at lower doses.[33][34] The success of this strategy, exemplified by approved drugs like obinutuzumab, highlights the profound clinical impact of modulating fucosylation.[34]

Conclusion

While GDP-fucose is the direct currency of fucosylation, β-L-fucose 1-phosphate is the essential intermediate that enables the cell to mint this currency from salvaged fucose. It sits at a critical metabolic node, linking extracellular nutrient availability and internal recycling programs to the powerful downstream machinery of glycosylation. Understanding the synthesis and consumption of β-L-fucose 1-phosphate is not merely an academic exercise; it provides a mechanistic framework for interpreting the complex roles of fucosylation in health and disease. For researchers, this knowledge opens doors to new experimental designs. For drug developers, the enzymes that govern the fate of this molecule represent promising targets for creating a new generation of precisely targeted and more effective therapeutics, from small molecule inhibitors to glyco-engineered antibodies. The salvage pathway, and its linchpin β-L-fucose 1-phosphate, will undoubtedly remain a key focus in the ongoing quest to harness the power of glycosylation for human health.

References

-

Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC. PLoS One. [Link]

-

Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals. MDPI. [Link]

-

The Diverse Contributions of Fucose Linkages in Cancer - PMC. NIH. [Link]

-

[The role of fucosylation of glycoconjugates in health and disease]. PubMed. [Link]

-

l-fucose, a sugary regulator of antitumor immunity and immunotherapies - PMC. NIH. [Link]

-

Chemoenzymatic synthesis of GDP-l-fucose and the Lewis X glycan derivatives. PNAS. [Link]

-

Fucosyltransferase. Grokipedia. [Link]

-

Fucosylation Is a Promising Target for Cancer Diagnosis and Therapy. MDPI. [Link]

-

Interplay between de novo and salvage pathways of GDP-fucose synthesis. PLOS ONE. [Link]

-

Fucose: biosynthesis and biological function in mammals. Glycobiology - Oxford Academic. [Link]

-

Interplay between de novo and salvage pathways of GDP-fucose synthesis. PLOS One. [Link]

-

Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions. NIH. [Link]

-

(PDF) Structure, function, and implications of fucosyltransferases in health and disease. ResearchGate. [Link]

-

Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions. Journal of Cell Biology. [Link]

-

Fucosylation in digestive inflammatory diseases and cancers: From mechanical studies to clinical translation. NIH. [Link]

-

Significance of fucose in intestinal health and disease. PubMed. [Link]

-

Roles of core fucosylation modification in immune system and diseases. ResearchGate. [Link]

-

The emerging importance of α-L-fucose in human breast cancer. American Journal of Translational Research. [Link]

-

The Diverse Contributions of Fucose Linkages in Cancer. ResearchGate. [Link]

-

Detecting substrate glycans of fucosyltransferases with fluorophore-conjugated fucose and methods for glycan electrophoresis. PubMed. [Link]

-

Study Shows Seaweed Sugar (L-fucose) May Trigger Immune Responses That Combat Melanoma. Moffitt Cancer Center. [Link]

-

Fucosyltransferases: structure/function studies. PubMed - NIH. [Link]

-

Fucosyltransferase. Wikipedia. [Link]

-

Detecting substrate glycans of fucosyltransferases with fluorophore-conjugated fucose and methods for glycan electrophoresis. Glycobiology - Oxford Academic. [Link]

-

Production of therapeutic antibodies with controlled fucosylation - PMC. NIH. [Link]

-

Role of Fc Core Fucosylation in the Effector Function of IgG1 Antibodies. Frontiers. [Link]

-

Multi‐enzyme Cascades for the In Vitro Synthesis of Guanosine Diphosphate L‐Fucose. MPG.PuRe. [Link]

-

Structural insight into the catalytic mechanism of the bifunctional enzyme l-fucokinase/GDP-fucose pyrophosphorylase - PMC. NIH. [Link]

-

Biological functions of fucose in mammals. Glycobiology - Oxford Academic. [Link]

-

Targeting Post-Translational Modifications to Improve Combinatorial Therapies in Breast Cancer: The Role of Fucosylation. NIH. [Link]

-

Multi-targeted therapy resistance via drug-induced secretome fucosylation. eLife. [Link]

-

Fungal enzymes involved in fucose metabolism. ResearchGate. [Link]

-

Fungal enzymes involved in fucose metabolism. ResearchGate. [Link]

-

O-linked fucose glycosylation pathway: identification and characterization of a uridine diphosphoglucose: fucose-β1,3-glucosyltransferase activity from Chinese hamster ovary cells. Glycobiology - Oxford Academic. [Link]

-

Characterization of core fucosylation via sequential enzymatic treatments of intact glycopeptides and mass spectrometry analysis. NIH. [Link]

-

Showing metabocard for Fucose 1-phosphate (HMDB0001265). HMDB. [Link]

-

Characterization of bacterial fucokinase/GDP-fucose pyrophosphorylase (FKP) enzymes supports the evolution of interdomain communication and modularity in the FKP family. bioRxiv. [Link]

-

Cryo-EM structure of L-fucokinase/GDP-fucose pyrophosphorylase (FKP) in Bacteroides fragilis. Protein & Cell - Oxford Academic. [Link]

-

Characterization of bacterial fucokinase/GDP-fucose pyrophosphorylase (FKP) enzymes supports the evolution of interdomain communication and modularity in the FKP family. ResearchGate. [Link]

-

Fkp is able to convert L-fucose into GDP-L-fucose via an... ResearchGate. [Link]

-

Synthesis of beta-L-fucopyranosyl phosphate and L-fucofuranosyl phosphates by the MacDonald procedure. PubMed. [Link]

-

Large-scale synthesis of beta-L-fucopyranosyl phosphate and the preparation of GDP-beta-L-fucose. PubMed. [Link]

-

(PDF) Detection and Modulation of Fucosylated Glycans using Fucose Analogs. ResearchGate. [Link]

-

Fucose-1-phosphate guanylyltransferase. Wikipedia. [Link]

Sources

- 1. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [The role of fucosylation of glycoconjugates in health and disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]

- 9. Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. Fucose-1-phosphate guanylyltransferase - Wikipedia [en.wikipedia.org]

- 12. pnas.org [pnas.org]

- 13. Structural insight into the catalytic mechanism of the bifunctional enzyme l-fucokinase/GDP-fucose pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. academic.oup.com [academic.oup.com]

- 16. grokipedia.com [grokipedia.com]

- 17. Fucosyltransferase - Wikipedia [en.wikipedia.org]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. Fucosylation in digestive inflammatory diseases and cancers: From mechanical studies to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Significance of fucose in intestinal health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. l-fucose, a sugary regulator of antitumor immunity and immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. e-century.us [e-century.us]

- 25. medchemexpress.com [medchemexpress.com]

- 26. researchgate.net [researchgate.net]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Characterization of core fucosylation via sequential enzymatic treatments of intact glycopeptides and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. bioengineer.org [bioengineer.org]

- 31. Targeting Post-Translational Modifications to Improve Combinatorial Therapies in Breast Cancer: The Role of Fucosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Multi-targeted therapy resistance via drug-induced secretome fucosylation | eLife [elifesciences.org]

- 33. Production of therapeutic antibodies with controlled fucosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Frontiers | Role of Fc Core Fucosylation in the Effector Function of IgG1 Antibodies [frontiersin.org]

An In-Depth Technical Guide to the Beta-L-Fucose 1-Phosphate Metabolic Pathway

Prepared by: Gemini, Senior Application Scientist

Abstract

L-fucose, a deoxyhexose monosaccharide, is a critical component of many cell surface glycans in mammals and plays a pivotal role in a multitude of biological processes, from cell-cell recognition and immune responses to host-microbe interactions in the gut.[1][2] The metabolic incorporation of fucose into these complex glycoconjugates is dependent on its activation to the nucleotide sugar donor, GDP-L-fucose. Mammalian cells utilize two primary pathways for the synthesis of GDP-L-fucose: the de novo pathway, which converts GDP-D-mannose, and the salvage pathway, which utilizes free L-fucose.[3] This guide focuses on the core of the fucose salvage pathway, centered on the key intermediate, beta-L-fucose 1-phosphate. We will dissect the enzymatic machinery, its regulation, its interplay with related metabolic routes, and provide field-proven methodologies for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of fucose metabolism for applications in oncology, immunology, and microbiology.

The Central Role of this compound in the Salvage Pathway

While bacteria have evolved catabolic pathways to use L-fucose as a carbon source, the primary fate of free L-fucose in mammalian cells is not degradation but recycling.[4] This recycling, or salvage, ensures a steady supply of GDP-L-fucose for fucosylation, a post-translational modification essential for the function of many proteins.[5] The salvage pathway is a highly efficient two-step process that begins with the phosphorylation of L-fucose to form this compound.[6][7] This intermediate is the defining feature of this pathway and serves as the direct precursor for the final activation step.

The free L-fucose that feeds into this pathway can be sourced from the diet, transported into the cell via facilitated diffusion, or derived from the lysosomal degradation of endogenous glycoproteins and glycolipids.[1][7] The salvage pathway's activity is particularly crucial in certain cancer types that exhibit an increased reliance on extracellular fucose, making it a potential therapeutic target.[3][6]

Core Enzymatic Reactions

The conversion of free L-fucose to the universal donor GDP-L-fucose via the salvage pathway is catalyzed by two key enzymes.

-

Step 1: Phosphorylation by Fucokinase (FCSK) The inaugural and committing step is the phosphorylation of the anomeric carbon of L-fucose. This reaction is catalyzed by fucokinase (EC 2.7.1.52), which transfers a phosphate group from ATP to L-fucose, yielding This compound and ADP.[7][8] This enzymatic reaction requires a divalent cation, such as Mg²⁺ or Mn²⁺, for its activity.[7]

-

Step 2: Guanylylation by GDP-L-Fucose Pyrophosphorylase (FPGT) The second and final step involves the activation of this compound. Fucose-1-phosphate guanylyltransferase , more commonly known as GDP-L-fucose pyrophosphorylase (EC 2.7.7.30), catalyzes the reaction between this compound and Guanosine Triphosphate (GTP).[9] This results in the formation of GDP-L-fucose and pyrophosphate (PPi).[9] The subsequent hydrolysis of pyrophosphate by ubiquitous pyrophosphatases renders this reaction effectively irreversible, driving the synthesis of the activated sugar donor.

Pathway Visualization: Salvage and De Novo Integration

The salvage pathway operates in parallel with the de novo pathway, which synthesizes GDP-L-fucose from GDP-D-mannose.[10] While the de novo pathway is considered the primary source, contributing to approximately 90% of the total GDP-fucose pool, the salvage pathway provides a crucial mechanism for recycling and responding to extracellular fucose availability.[11][12]

Distinguishing the Salvage Pathway from Bacterial Fucose Catabolism

It is critical for researchers to distinguish the mammalian salvage pathway from the fucose catabolic pathways found in many bacteria, including those in the gut microbiome.[4] While both begin with L-fucose, their intermediates and ultimate products are entirely different. The bacterial pathway is designed to break down fucose into central metabolic intermediates for energy and biomass.[13]

The canonical bacterial pathway proceeds as follows:

-

L-Fucose Isomerase (FucI): Converts L-fucose to L-fuculose.[14][15]

-

L-Fuculokinase (FucK): Phosphorylates L-fuculose to produce L-fuculose-1-phosphate .[4]

-

L-Fuculose-1-Phosphate Aldolase (FucA): Cleaves L-fuculose-1-phosphate into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde.[16][17]

DHAP enters glycolysis, while L-lactaldehyde can be oxidized to lactate or reduced to 1,2-propanediol, depending on oxygen availability.[18] The key distinction lies in the initial phosphorylated intermediate: This compound in the salvage pathway versus L-fuculose-1-phosphate in the catabolic pathway.

Experimental Analysis of the this compound Pathway

Investigating the dynamics of the fucose salvage pathway requires robust quantitative methods. The choice of technique depends on the specific question, from measuring the catalytic efficiency of a single enzyme to understanding the carbon flow through the entire metabolic network.

Quantitative Data Summary

The following table summarizes key kinetic parameters for L-fuculose-1-phosphate aldolase (FucA), an enzyme from the related bacterial catabolic pathway, illustrating the type of quantitative data essential for metabolic modeling.

| Enzyme | Substrate | Km (mM) | Source |

| Methanococcus jannaschii FucA | Dihydroxyacetone phosphate (DHAP) | 0.09 | [19] |

| Methanococcus jannaschii FucA | DL-glyceraldehyde | 0.74 | [19] |

Table 1: Michaelis-Menten constants (Km) for FucA from M. jannaschii. Lower Km values indicate a higher affinity of the enzyme for its substrate.

Experimental Protocol: Fucokinase (FCSK) Activity Assay

This protocol is designed to quantify the activity of fucokinase, the first enzyme in the salvage pathway, by measuring the formation of radiolabeled this compound. This method provides high sensitivity and is a gold standard for characterizing enzyme kinetics. This protocol is adapted from methods described in the literature.[20]

Causality: The use of a radiolabeled substrate ([³H]L-fucose) allows for direct and highly sensitive quantification of the product. The separation of the negatively charged product (fucose-1-phosphate) from the neutral substrate (fucose) using anion-exchange chromatography is a critical and self-validating step, ensuring that only the true product is measured.

Step-by-Step Methodology:

-

Preparation of Assay Cocktail: Prepare a 2X reaction cocktail on ice. For a final volume of 50 µL, the 2X cocktail (25 µL) should contain:

-

180 mM MOPS buffer, pH 7.8

-

12 mM MgSO₄

-

10 mM ATP

-

16.7 mM NaF (a phosphatase inhibitor)

-

6.7 mM Dithiothreitol (DTT)

-

40 µM L-fucose

-

2.0 µCi/mL L-[³H]fucose

-

-

Enzyme Preparation: Prepare cell or tissue homogenates in an appropriate extraction buffer and clarify by centrifugation (e.g., 12,000 x g for 15 minutes at 4°C).[20] The supernatant contains the soluble fucokinase. Dilute the enzyme preparation as needed to ensure the reaction remains in the linear range.

-

Reaction Initiation: Add 25 µL of the enzyme sample to 25 µL of the 2X assay cocktail in a microcentrifuge tube. Include a negative control (heat-inactivated enzyme or buffer only) to account for non-enzymatic product formation.

-

Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 60 minutes). The optimal time should be determined empirically to ensure initial velocity conditions.

-

Reaction Termination: Stop the reaction by placing the tubes in a boiling water bath for 3 minutes to denature the enzyme. Centrifuge to pellet the denatured protein.

-

Product Separation: Apply the supernatant to a small anion-exchange column (e.g., DEAE-cellulose).

-

Wash the column with water to elute the unreacted, neutral [³H]L-fucose.

-

Elute the product, [³H]this compound, using a salt solution (e.g., 0.1 M HCl or an appropriate salt gradient).

-

-

Quantification: Measure the radioactivity of the eluted product fraction using liquid scintillation counting.

-

Calculation: Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein (e.g., in pmol/min/mg).

Experimental Protocol: Metabolic Flux Analysis (MFA)

MFA using stable isotope tracers provides a dynamic view of fucose metabolism, allowing researchers to quantify the relative contributions of the de novo and salvage pathways.[3] This is invaluable for understanding how cancer cells rewire their metabolism or how gut microbes process fucose.

Causality: By supplying cells with a stable isotope-labeled substrate like L-Fucose-¹³C-1, the label is incorporated into downstream metabolites. Mass spectrometry can distinguish between unlabeled and labeled versions of a metabolite (isotopologues). The distribution of these isotopologues is a direct function of the metabolic fluxes through the contributing pathways, providing a quantitative and dynamic readout of cellular metabolism that is unattainable with static measurements.[3]

Step-by-Step Methodology (adapted from BenchChem): [3]

-

Cell Culture: Culture cells in a medium containing a known concentration of L-Fucose-¹³C-1 for a specified duration. Ensure the system reaches a metabolic steady state.

-

Quenching: Rapidly halt all enzymatic activity to preserve the metabolic state. This is typically achieved by adding ice-cold 80% methanol to the cell culture plate.[3]

-

Metabolite Extraction: Scrape the cells in cold methanol and transfer to a microcentrifuge tube. Lyse the cells and centrifuge to pellet cell debris. The supernatant contains the soluble metabolites.

-

Sample Preparation & Analysis:

-

For GDP-Fucose: Dry the metabolite extract and reconstitute in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

For Glycan-Bound Fucose: Pellet the protein fraction, hydrolyze the glycans to release monosaccharides, and derivatize for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

-

Mass Spectrometry:

-

LC-MS/MS: Use Multiple Reaction Monitoring (MRM) in negative ion mode to detect and quantify the different isotopologues of GDP-fucose. For example, the precursor ion for unlabeled GDP-fucose is m/z 588, while for singly labeled GDP-L-Fucose-¹³C-1 it would be m/z 589.[3]

-

GC-MS: Analyze the derivatized monosaccharides to determine the isotopic enrichment of fucose incorporated into cellular glycoconjugates.

-

-

Data Analysis and Flux Calculation: Use the measured isotopologue distributions as inputs for computational metabolic modeling software. The model solves a system of mass balance equations to estimate the intracellular fluxes, revealing the relative activity of the salvage versus the de novo pathway.[3]

Conclusion

The this compound pathway represents the core of the fucose salvage machinery in mammals, providing an efficient route to recycle free fucose into the activated donor GDP-L-fucose. A clear understanding of this pathway, and its distinction from microbial catabolic routes, is fundamental for researchers in glycobiology, oncology, and microbiology. The dysregulation of fucosylation in diseases like cancer highlights the enzymes of the salvage pathway, such as fucokinase, as promising targets for therapeutic intervention.[6] The application of advanced analytical techniques like metabolic flux analysis will continue to unravel the complex regulation and dynamics of fucose metabolism, paving the way for novel diagnostic and therapeutic strategies.

References

-

Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R–53R. [Link]

-

Kim, J., Jin, Y. S., & Kim, K. H. (2023). L-Fucose is involved in human–gut microbiome interactions. Biotechnology and Bioprocess Engineering, 28(3), 391-400. [Link]

-

M-CSA. L-fuculose-phosphate aldolase. Mechanism and Catalytic Site Atlas. [Link]

-

NIBB. (2020). A novel L-fucose metabolic pathway from strictly anaerobic and pathogenic bacteria. National Institute for Basic Biology. [Link]

-

Yuen, R., & Schachter, H. (1972). L-Fucose Metabolism in Mammals. I. Pork Liver L-Fuconate Hydro-lyase. Canadian Journal of Biochemistry, 50(7), 798-806. [Link]

-

Pickering, B. S., & Tursi, S. A. (2020). Intestinal fucose as a mediator of host-microbe symbiosis. Glycobiology, 30(4), 216–223. [Link]

-

Kim, J., Jin, Y. S., & Kim, K. H. (2023). L-Fucose is involved in human–gut microbiome interactions. Applied Microbiology and Biotechnology, 107(9-10), 2899–2908. [Link]

-

UniProt Consortium. (n.d.). fucA - L-fuculose phosphate aldolase - Escherichia coli. UniProtKB. [Link]

-

O'Donnell, H., et al. (2021). Significance of fucose in intestinal health and disease. Applied and Environmental Microbiology, 87(18), e00782-21. [Link]

-

UniProt Consortium. (n.d.). fucI - L-fucose isomerase - Escherichia coli (strain K12). UniProtKB. [Link]

-

UniProt Consortium. (n.d.). fucA - L-fuculose phosphate aldolase - Escherichia coli (strain K12). UniProtKB. [Link]

-

Lee, D. W., et al. (2020). l-Fucose Synthesis Using a Halo- and Thermophilic l-Fucose Isomerase from Polyextremophilic Halothermothrix orenii. Molecules, 25(23), 5769. [Link]

-

Kim, J., Jin, Y. S., & Kim, K. H. (2023). L-Fucose is involved in human-gut microbiome interactions. Applied Microbiology and Biotechnology, 107(9-10), 2899-2908. [Link]

-

Li, J., et al. (2018). The fucose salvage pathway inhibits invadopodia formation and extracellular matrix degradation in melanoma cells. Scientific Reports, 8(1), 9373. [Link]

-

Cocks, G. T., et al. (1974). Metabolism of L-fucose and L-rhamnose in Escherichia coli: aerobic-anaerobic regulation of L-lactaldehyde dissimilation. Journal of Bacteriology, 118(1), 83–88. [Link]

-

ResearchGate. (n.d.). Schematic diagram of the main metabolic pathways involving L‑fucose generation. ResearchGate. [Link]

-

G. S. Serif, & R. D. G. Yuen. (1975). L-fucose metabolism in mammals. Purification of pork liver 2-keto-3-deoxy-L-fuconate:NAD+ oxidoreductase by NAD+-Agarose affinity chromatography. The Journal of Biological Chemistry, 250(16), 6437-43. [Link]

-

Yuen, R., & Schachter, H. (1972). L-Fucose metabolism in mammals. I. Port liver L-fuconate hydro-lyase. Canadian Journal of Biochemistry, 50(7), 798-806. [Link]

-

Riley, N. M., et al. (2018). Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species. ACS Chemical Biology, 13(7), 1736–1741. [Link]

-

Cheong, J. Y., et al. (2022). Elucidation of the fucose metabolism of probiotic Lactobacillus rhamnosus GG by metabolomic and flux balance analyses. Food Microbiology, 108, 104107. [Link]

-

Skurska, E., & Olczak, M. (2024). Interplay between de novo and salvage pathways of GDP-fucose synthesis. PLOS ONE, 19(10), e0309450. [Link]

-

Miller, A. T., & Wiese, T. J. (2006). Enzymatic Activity of α-L-Fucosidase and L-Fucokinase Across Vertebrate Animal Species. Journal of Young Investigators, 15(4). [Link]

-

Watanabe, S., et al. (2023). Characterization of a novel L-fuconate dehydratase involved in the non-phosphorylated pathway of L-fucose metabolism from bacteria. Bioscience, Biotechnology, and Biochemistry, 87(11), 1339–1347. [Link]

-

Ma, B., Simala-Grant, J. L., & Taylor, D. E. (2017). Biological functions of fucose in mammals. Glycobiology, 27(7), 669–685. [Link]

-

Skurska, E., & Olczak, M. (2024). Interplay between de novo and salvage pathways of GDP-fucose synthesis. PLoS ONE, 19(10), e0309450. [Link]

-

ResearchGate. (n.d.). Fucose metabolism. Free L -fucose is converted to GDP-fucose by the salvage pathway. ResearchGate. [Link]

-

RCSB PDB. (1997). 1FUI: L-FUCOSE ISOMERASE FROM ESCHERICHIA COLI. RCSB Protein Data Bank. [Link]

-

ResearchGate. (n.d.). Elementary flux mode analysis for elucidating fucose metabolism under aerobic and anaerobic conditions. ResearchGate. [Link]

-

ResearchGate. (n.d.). Fucose salvage and de novo pathways. ResearchGate. [Link]

-

UniProt Consortium. (n.d.). fucI - L-fucose isomerase - Escherichia coli (strain K12 / DH10B). UniProtKB. [Link]

-

Petersen, A., et al. (2023). Fucose modifies short chain fatty acid and H2S formation through alterations of microbial cross-feeding activities. Gut Microbes, 15(1), 2200251. [Link]

-

Wikipedia. (n.d.). L-fuculose-phosphate aldolase. Wikipedia. [Link]

-

Kim, H. J., et al. (2012). Kinetic mechanism of fuculose-1-phosphate aldolase from the hyperthermophilic archaeon Methanococcus jannaschii. Journal of Bioscience and Bioengineering, 113(4), 438-443. [Link]

-

InterPro. (n.d.). L-fucose isomerase (IPR005763). EMBL-EBI. [Link]

-

Ishihara, H., Massaro, D. J., & Heath, E. C. (1968). The metabolism of L-fucose. 3. The enzymatic synthesis of this compound. The Journal of Biological Chemistry, 243(6), 1103-9. [Link]

-

HMDB. (n.d.). Fucose 1-phosphate (HMDB0001265). Human Metabolome Database. [Link]

-

Kim, D. H., et al. (2019). Enzymatic synthesis of l-fucose from l-fuculose using a fucose isomerase from Raoultella sp. and the biochemical and structural analyses of the enzyme. Applied Microbiology and Biotechnology, 103(23-24), 9479–9490. [Link]

-

Wikipedia. (n.d.). Fucose-1-phosphate guanylyltransferase. Wikipedia. [Link]

-

ResearchGate. (n.d.). Biosynthetic pathway of GDP-β-L-fucose. ResearchGate. [Link]

-

Li, B., et al. (2025). Spatial Organization of the Metabolic Pathway for Enhancing l-Fucose Biosynthesis in Engineered Escherichia coli. Journal of Agricultural and Food Chemistry. [Link]

-

Miller, A. T., & Wiese, T. J. (2006). Enzymatic activity of alpha-L-fucosidase and L-fucokinase across vertebrate animal species. FASEB Journal, 20(4), A585. [Link]

-

Sakai, T., et al. (1990). Rapid, Simple Enzymatic Assay of Free L-fucose in Serum and Urine, and Its Use as a Marker for Cancer, Cirrhosis, and Gastric Ulcers. Clinical Chemistry, 36(3), 474-6. [Link]

-

Chen, C. Y., et al. (2018). Identification and characterization of a core fucosidase from the bacterium Elizabethkingia meningoseptica. Scientific Reports, 8(1), 16369. [Link]

-

ResearchGate. (n.d.). Pathways associated with fucose metabolism. ResearchGate. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Intestinal fucose as a mediator of host-microbe symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Biological functions of fucose in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The fucose salvage pathway inhibits invadopodia formation and extracellular matrix degradation in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzyme Activity Measurement for Fucokinase [creative-enzymes.com]

- 8. The metabolism of L-fucose. 3. The enzymatic synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fucose-1-phosphate guanylyltransferase - Wikipedia [en.wikipedia.org]

- 10. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]

- 11. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. uniprot.org [uniprot.org]

- 15. mdpi.com [mdpi.com]

- 16. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 17. L-fuculose-phosphate aldolase - Wikipedia [en.wikipedia.org]

- 18. Metabolism of L-fucose and L-rhamnose in Escherichia coli: aerobic-anaerobic regulation of L-lactaldehyde dissimilation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kinetic mechanism of fuculose-1-phosphate aldolase from the hyperthermophilic archaeon Methanococcus jannaschii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Enzymatic Activity of α-L-Fucosidase and L-Fucokinase Across Vertebrate Animal Species - PMC [pmc.ncbi.nlm.nih.gov]

The Salvage Pathway Gatekeeper: A Technical Guide to Fucose-1-Phosphate Guanylyltransferase in GDP-L-fucose Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guanosine diphosphate L-fucose (GDP-L-fucose) is an indispensable nucleotide sugar, serving as the sole fucose donor for all fucosylation reactions. This modification of glycoproteins and glycolipids is critical in a vast array of biological processes, from cell-cell recognition and immune responses to cancer progression and inflammation. The cellular pool of GDP-L-fucose is maintained by two distinct pathways: the predominant de novo pathway and a crucial salvage pathway. This guide focuses on the lynchpin of the salvage pathway, Fucose-1-Phosphate Guanylyltransferase (FPGT), also known as GDP-L-fucose pyrophosphorylase (GFPP). We will explore its enzymatic function, structural characteristics, and regulatory mechanisms. Furthermore, we provide detailed experimental protocols for its study and discuss its emerging role as a therapeutic target in oncology and inflammatory diseases, offering field-proven insights for professionals in drug discovery and development.

Introduction: The Centrality of Fucosylation and Its Fuel Source

Fucosylation, the enzymatic transfer of an L-fucose sugar moiety to a glycan structure, is a terminal post-translational modification that profoundly impacts protein function.[1] Altered fucosylation patterns are a hallmark of numerous pathological states, including cancer and chronic inflammation.[2][3] For instance, increased core fucosylation of glycoproteins like alpha-fetoprotein is a widely used biomarker for hepatocellular carcinoma.[2] This highlights the critical need to understand the machinery that governs the availability of the essential substrate for this process: GDP-L-fucose.

Mammalian cells utilize two pathways to synthesize GDP-L-fucose, both culminating in the Golgi apparatus where fucosyltransferases (FUTs) reside.[1][4]

-

The De Novo Pathway: This is the primary route, converting GDP-D-mannose into GDP-L-fucose through a series of enzymatic steps.[5][6]

-

The Salvage Pathway: This pathway recycles free L-fucose, which can be sourced exogenously or derived from the lysosomal degradation of endogenous glycoconjugates.[5][6] This route is particularly important for conserving cellular resources.

Fucose-1-Phosphate Guanylyltransferase (FPGT) is the terminal and committing enzyme of the salvage pathway. It catalyzes the formation of GDP-L-fucose from guanosine triphosphate (GTP) and β-L-fucose-1-phosphate.[7][8] Understanding FPGT is therefore fundamental to comprehending how cells regulate their fucosylation capacity, especially under conditions of metabolic stress or in disease states where glycan turnover is high.

The Converging Pathways of GDP-L-Fucose Synthesis

While often considered distinct, the de novo and salvage pathways are interconnected and subject to mutual regulation.[5][9] The final product, GDP-L-fucose, acts as a feedback inhibitor of GDP-mannose 4,6-dehydratase (GMD), the first enzyme in the de novo pathway, thereby controlling its own synthesis.[10][11] The salvage pathway, through FPGT, provides an alternative route that can compensate for defects or limitations in the de novo pathway and respond to the availability of free fucose.

Caption: The De Novo and Salvage pathways for GDP-L-fucose synthesis.

Fucose-1-Phosphate Guanylyltransferase (FPGT): The Gatekeeper Enzyme

FPGT, encoded by the FPGT gene in humans, is a cytosolic enzyme that acts as the final gatekeeper for fucose reutilization.[7][12]

Gene, Expression, and Protein Structure

The human FPGT gene is located on chromosome 1p31.1 and produces a protein of approximately 61 kDa (594 amino acids).[7] It is ubiquitously expressed, with notably high levels in tissues active in glycoprotein processing and secretion, such as the kidney and thyroid.[7] While a definitive 3D structure of human FPGT is being pursued, analysis of its sequence and comparison with homologous pyrophosphorylases suggest the presence of conserved motifs essential for substrate binding and catalysis.[13]

Catalytic Mechanism

FPGT catalyzes the reversible reaction: GTP + β-L-fucose-1-phosphate ⇌ GDP-L-fucose + Pyrophosphate (PPi) [14]

This nucleotidyl transfer reaction is critically dependent on a divalent cation, typically Mg²⁺, for optimal activity.[7] The enzyme exhibits high specificity for its substrates. GTP is the preferred nucleoside triphosphate, although some lesser activity has been reported with ITP and ATP.[7][15] Similarly, it shows a strong preference for β-L-fucose-1-phosphate.[15] The reaction proceeds via a nucleophilic attack by the phosphate oxygen of fucose-1-phosphate on the α-phosphate of GTP, leading to the formation of GDP-L-fucose and the release of pyrophosphate.

Caption: The core enzymatic reaction catalyzed by FPGT.

Kinetic Parameters

Understanding the kinetic parameters of FPGT is crucial for developing assays and inhibitors. While values can vary depending on the source of the enzyme and assay conditions, they provide a benchmark for its efficiency.

| Parameter | Substrate | Reported Value (Arabidopsis) |

| Apparent Km | L-Fucose-1-Phosphate | 0.052 mM[16] |

| Apparent Km | GTP | 0.17 mM[16] |

Note: These values are from a bifunctional enzyme in Arabidopsis but provide a useful reference point. Detailed kinetic analysis of the human enzyme is essential for drug development programs.

Methodologies for FPGT Analysis: A Practical Guide

Studying FPGT requires robust and reproducible experimental protocols. Here, we outline a key workflow from protein production to inhibitor screening.

Protocol 1: Recombinant Human FPGT Expression and Purification

Rationale: To perform biochemical and structural studies, a pure and active source of the enzyme is required. Heterologous expression in E. coli is a cost-effective and rapid method for producing large quantities of recombinant FPGT. A His-tag is incorporated for efficient purification via immobilized metal affinity chromatography (IMAC).

Step-by-Step Methodology:

-

Cloning: Synthesize the human FPGT coding sequence, codon-optimized for E. coli expression. Clone into a suitable expression vector (e.g., pET-28a) containing an N-terminal His6-tag.

-

Transformation: Transform the expression plasmid into a competent E. coli strain (e.g., BL21(DE3)).

-

Expression: Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue cultivation at 18°C for 16-20 hours. Causality Note: Lowering the temperature post-induction enhances protein solubility and proper folding.

-

Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Lyse cells by sonication on ice.

-

Purification:

-

Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Wash the column extensively to remove non-specifically bound proteins.

-

Elute the His-tagged FPGT with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

-

Quality Control: Analyze the purified protein fractions by SDS-PAGE for purity. Confirm protein identity by Western blot or mass spectrometry. Assess protein concentration using a Bradford or BCA assay. Store purified enzyme in a glycerol-containing buffer at -80°C.

Protocol 2: A Coupled Spectrophotometric Assay for FPGT Activity

Rationale: A continuous assay is preferable for kinetic studies and high-throughput screening as it allows for real-time monitoring of the reaction rate. This protocol uses a coupled enzyme system where the pyrophosphate (PPi) product of the FPGT reaction drives a series of reactions that ultimately result in the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

-

Substrate Mix: Prepare a concentrated stock containing GTP and β-L-fucose-1-phosphate in assay buffer.

-

Coupling Enzyme Mix: Prepare a mix in assay buffer containing:

-

Inorganic Pyrophosphatase

-

ATP Sulfurylase

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

Adenosine 5'-phosphosulfate (APS)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add 180 µL of the master mix (Assay Buffer + Coupling Enzyme Mix + Substrate Mix).

-

Initiate the reaction by adding 20 µL of purified FPGT enzyme solution.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).

-

-

Data Analysis: Calculate the reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M⁻¹cm⁻¹). One unit of FPGT activity is defined as the amount of enzyme that produces 1 µmol of PPi (or consumes 2 µmol of NADH) per minute.

Caption: Workflow for a coupled spectrophotometric FPGT activity assay.

FPGT in Disease and as a Therapeutic Target

The critical role of fucosylation in pathology makes the enzymes responsible for GDP-L-fucose synthesis attractive therapeutic targets.[17] While much focus has been on fucosyltransferases, inhibiting the supply of the donor substrate offers a powerful alternative strategy.

Role in Cancer

Aberrant fucosylation is a well-established driver of cancer progression.[18] It modulates the function of cell surface receptors like EGFR and integrins, promoting cell growth, migration, and invasion.[18] By contributing to the cellular pool of GDP-L-fucose, FPGT supports the hyper-fucosylation phenotypes observed in many cancers. Therefore, inhibiting FPGT could serve to "starve" cancer cells of a crucial building block, thereby attenuating malignant phenotypes.

Role in Inflammation

Fucosylated glycans, such as Sialyl Lewis X, are essential ligands for selectins, mediating the initial tethering and rolling of leukocytes on the vascular endothelium during an inflammatory response.[7] The expression of these ligands is dependent on the availability of GDP-L-fucose. Targeting FPGT could reduce the synthesis of these inflammatory determinants, offering a novel anti-inflammatory strategy.

Therapeutic Strategies and Inhibitor Development

Targeting FPGT presents a compelling therapeutic hypothesis. Small molecule inhibitors of FPGT could be developed to decrease GDP-L-fucose levels, leading to global hypo-fucosylation. This approach has the potential to impact multiple fucosylation-dependent pathological processes simultaneously.

The development of FPGT inhibitors is an active area of research. Strategies often involve creating substrate analogs, such as fluorinated fucose-1-phosphate derivatives, which can be processed by the enzyme to form non-functional products or act as competitive inhibitors.[19] The robust assay systems described above are critical for high-throughput screening (HTS) campaigns to identify novel inhibitor scaffolds.

Conclusion and Future Directions

Fucose-1-phosphate guanylyltransferase is more than a simple metabolic enzyme; it is a strategic control point in the salvage pathway of GDP-L-fucose synthesis. Its activity directly influences the cell's capacity to fucosylate proteins and lipids, thereby impacting a wide spectrum of physiological and pathological processes. For researchers in glycobiology and drug development, FPGT represents a promising, yet underexplored, therapeutic target. Future efforts should focus on elucidating the high-resolution structure of the human enzyme, further characterizing its regulation and interplay with the de novo pathway, and discovering potent and selective small molecule inhibitors. Such endeavors will not only deepen our understanding of fucose metabolism but also pave the way for a new class of therapeutics for cancer and inflammatory diseases.

References

- Grokipedia. (2026).

- Skurska, E., & Olczak, M. (2024). Interplay between de novo and salvage pathways of GDP-fucose synthesis. PLOS ONE.

- Miyoshi, E., et al. (2008). Fucosylation Is a Promising Target for Cancer Diagnosis and Therapy. Journal of Health Science.

- Li, J., et al. (2025). Exploring the Impact of Fucosylation in Digestive Diseases and Cancer.

- Priya, et al. (2021). Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions. Journal of Biological Chemistry.

- Skurska, E., & Olczak, M. (2024). Interplay between de novo and salvage pathways of GDP-fucose synthesis. PLOS ONE.

- Miyoshi, E., Moriwaki, K., & Nakagawa, T. (2008). Biological function of fucosylation in cancer biology. Journal of Biochemistry.

- MedchemExpress.com.

- Skurska, E., & Olczak, M. (2024). Interplay between de novo and salvage pathways of GDP-fucose synthesis. PLOS ONE.

- Li, J., et al. (2025).

- Miyamoto, Y., & Miyoshi, E. (2011). Fucosylation and gastrointestinal cancer. World Journal of Gastroenterology.

- Páll, T., et al. (2007). Differential gene expression of GDP-L-fucose-synthesizing enzymes, GDP-fucose transporter and fucosyltransferase VII. Immunology Letters.

- Wikipedia.

- NCBI. (2025).

- Pastuszak, I., et al. (1998). GDP-L-fucose Pyrophosphorylase. Purification, cDNA Cloning, and Properties of the Enzyme. Journal of Biological Chemistry.

- Wu, Y., et al. (2021).

- NCBI. (n.d.).

- BenchChem. (2025).

- Kotake, T., et al. (2008). A bifunctional enzyme with L-fucokinase and GDP-L-fucose pyrophosphorylase activities salvages free L-fucose in Arabidopsis. Journal of Biological Chemistry.

Sources

- 1. Fucosylation in digestive inflammatory diseases and cancers: From mechanical studies to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fucosylation Is a Promising Target for Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioengineer.org [bioengineer.org]

- 4. Differential gene expression of GDP-L-fucose-synthesizing enzymes, GDP-fucose transporter and fucosyltransferase VII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]

- 7. grokipedia.com [grokipedia.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. [PDF] Interplay between de novo and salvage pathways of GDP-fucose synthesis | Semantic Scholar [semanticscholar.org]

- 10. rupress.org [rupress.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. FPGT fucose-1-phosphate guanylyltransferase - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]

- 13. FPGT fucose-1-phosphate guanylyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. Fucose-1-phosphate guanylyltransferase - Wikipedia [en.wikipedia.org]

- 15. GDP-L-fucose pyrophosphorylase. Purification, cDNA cloning, and properties of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A bifunctional enzyme with L-fucokinase and GDP-L-fucose pyrophosphorylase activities salvages free L-fucose in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biological function of fucosylation in cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fucosylation and gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose-1-phosphates* - PubMed [pubmed.ncbi.nlm.nih.gov]

de novo vs salvage pathway for beta-L-fucose 1-phosphate biosynthesis

An In-Depth Technical Guide to the De Novo and Salvage Pathways for β-L-Fucose 1-Phosphate and GDP-Fucose Biosynthesis

Introduction: The Centrality of L-Fucose in Glycobiology

L-fucose, a 6-deoxy-L-galactose, is a terminal monosaccharide critical to the function of a vast array of glycoconjugates in mammalian systems, including N- and O-linked glycans and glycolipids.[1][2] Unlike other common sugars, L-fucose is distinguished by its L-configuration and the absence of a hydroxyl group at the C-6 position.[1] Its incorporation into glycan structures, a process known as fucosylation, is fundamental to cell-cell recognition, selectin-mediated leukocyte adhesion, host-microbe interactions, and the determination of ABO blood group antigens.[1][3] Dysregulation in fucosylation is a hallmark of numerous pathological states, including cancer metastasis and inflammatory diseases.[2][4]

The transfer of fucose onto nascent glycan chains is catalyzed by fucosyltransferases, which exclusively utilize an activated sugar nucleotide, guanosine diphosphate β-L-fucose (GDP-L-fucose), as the donor substrate.[1][5] The cellular pool of GDP-L-fucose is maintained by two distinct, yet interconnected, biosynthetic routes operating in the cytosol: the primary de novo pathway and a secondary salvage pathway.[1][5][6] This guide provides a detailed technical examination of both pathways, exploring their enzymatic mechanisms, regulation, interplay, and the experimental methodologies employed to investigate their dynamics.

Part 1: The De Novo Pathway: Primary Synthesis from GDP-Mannose

The de novo pathway is the principal source of GDP-L-fucose in mammalian cells, estimated to contribute over 90% of the total cellular pool.[1][5][7] This pathway synthesizes GDP-L-fucose from a common metabolic precursor, GDP-D-mannose, through a series of three enzymatic reactions catalyzed by two key enzymes.[1][8]

Mechanism of the De Novo Pathway

-

Step 1: Dehydration of GDP-D-Mannose The committed and rate-limiting step of the pathway is the conversion of GDP-D-mannose to an unstable intermediate, GDP-4-keto-6-deoxy-D-mannose.[8][9] This reaction is an NADP⁺-dependent oxidation-reduction followed by dehydration, catalyzed by GDP-D-mannose 4,6-dehydratase (GMD, also known as GMDS) .[6][9][10] The enzyme belongs to the lyase family and is subject to potent feedback inhibition, a critical point of metabolic regulation.[7][9]

-

Step 2 & 3: Epimerization and Reduction The intermediate GDP-4-keto-6-deoxy-D-mannose is immediately processed by a single bifunctional enzyme, GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase , commonly known as the FX protein (or TSTA3/GMER).[1][2][5][8] This enzyme first catalyzes epimerizations at the C3 and C5 positions, followed by an NADPH-dependent reduction at the C4 keto group to yield the final product, GDP-β-L-fucose.[6][10]

The tight coupling of these two enzymatic activities ensures the efficient and stereospecific conversion of the mannose precursor into the L-fucose configuration.

Visualizing the De Novo Pathway

Caption: The de novo pathway for GDP-L-fucose synthesis.

Part 2: The Salvage Pathway: Recycling Free L-Fucose

The salvage pathway provides an alternative route to GDP-L-fucose by utilizing free L-fucose.[1] This fucose can be sourced either from the extracellular environment (e.g., from diet) or from the lysosomal degradation of endogenous fucosylated glycoconjugates.[1][6][11] While contributing only about 10% to the total GDP-fucose pool under normal conditions, this pathway is vital for metabolic efficiency and can be therapeutically exploited to correct fucosylation defects.[1][6]

Mechanism of the Salvage Pathway

-

Step 1: Phosphorylation of L-Fucose Free cytosolic β-L-fucose is first phosphorylated at the C1 position in an ATP-dependent reaction. This step is catalyzed by L-fucokinase (FCSK or FUK) , yielding β-L-fucose 1-phosphate .[2][6][10] It is crucial to note that fucokinase is specific for the β-anomer of L-fucose.[11][12] Fucose liberated from lysosomal degradation is typically in the α-anomer and must be converted to the β-anomer by the enzyme fucose mutarotase (FUOM) before it can enter the salvage pathway.[6][11]

-

Step 2: Guanylylation to GDP-L-Fucose The final step involves the transfer of a guanosine monophosphate (GMP) moiety from guanosine triphosphate (GTP) to β-L-fucose 1-phosphate. This reaction, which produces GDP-β-L-fucose and pyrophosphate, is catalyzed by fucose-1-phosphate guanylyltransferase (FPGT) , also known as GDP-L-fucose pyrophosphorylase.[6][13][14][15]

In some bacteria, these two catalytic activities are combined in a single bifunctional enzyme, FKP.[3][16]

Visualizing the Salvage Pathway

Caption: The salvage pathway for GDP-L-fucose synthesis.

Part 3: Comparative Analysis and Regulatory Interplay

Once considered to operate independently, the de novo and salvage pathways are now understood to be mutually responsive.[6][17][18] The total cellular concentration of GDP-L-fucose is tightly regulated, and increasing flux through one pathway can directly impact the other.

The primary point of regulation is the allosteric feedback inhibition of GMD by the final product, GDP-L-fucose.[7] When extracellular fucose is supplied to cells, it is rapidly converted to GDP-L-fucose via the salvage pathway. The resulting increase in cytosolic GDP-L-fucose concentration suppresses the activity of GMD, thereby downregulating the entire de novo pathway.[7] This mechanism ensures metabolic homeostasis and prevents the overproduction of the nucleotide sugar.

Recent studies using gene knockouts have provided deeper insights. For instance, cells lacking the de novo enzyme TSTA3 (FX protein) can produce exceptionally high levels of GDP-fucose when supplemented with external fucose, indicating a robust capacity of the salvage pathway to compensate.[11] Conversely, the efficiency of the salvage pathway can be influenced by the status of the de novo pathway enzymes, suggesting a potential for protein-protein interactions or substrate channeling that is still under investigation.[6][11]

| Feature | De Novo Pathway | Salvage Pathway |

| Primary Substrate | GDP-D-Mannose | Free L-Fucose |

| Key Enzymes | GMD (GMDS), FX Protein (TSTA3) | FCSK (FUK), FPGT |

| Cofactors | NADP⁺, NADPH | ATP, GTP |

| Primary Function | Main source of cellular GDP-L-fucose | Recycling of free fucose |

| Relative Contribution | ~90%[7] | ~10% (can increase with supplementation)[7] |

| Key Regulation | Feedback inhibition of GMD by GDP-L-fucose[7] | Substrate availability (free fucose) |

| Cellular Location | Cytosol[19][20] | Cytosol[10][20] |

Part 4: Experimental Methodologies and Protocols

Investigating the flux and regulation of fucose biosynthesis requires robust experimental techniques. The choice of methodology is driven by the specific question, whether it's determining enzyme kinetics, tracing metabolic flux, or assessing the functional consequences of pathway disruption.

Protocol 1: In Vitro Enzyme Activity Assay for GMD

Causality and Rationale: This protocol provides a quantitative measure of the activity of the rate-limiting enzyme in the de novo pathway. It is a coupled spectrophotometric assay that links the production of the intermediate, GDP-4-keto-6-deoxy-D-mannose, to the reduction of an artificial electron acceptor. This allows for continuous monitoring of enzyme activity, which is essential for determining kinetic parameters (Kₘ, Vₘₐₓ) and assessing the effect of inhibitors, such as GDP-L-fucose.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Substrate: 10 mM GDP-D-Mannose in water.

-

Cofactor: 20 mM NADP⁺ in water.

-

Coupling Enzyme: Recombinant FX protein (purified).

-

Detection Cofactor: 10 mM NADPH in water.

-

Enzyme Source: Purified recombinant GMD or cell lysate overexpressing GMD.

-

-

Assay Setup (in a 96-well UV-transparent plate):

-

To each well, add:

-

150 µL Assay Buffer

-

10 µL NADP⁺ solution (final concentration ~1 mM)

-

10 µL FX protein solution

-

10 µL NADPH solution (final concentration ~0.5 mM)

-

-

Initiate the reaction by adding 10 µL of the GMD enzyme source.

-

Immediately start the reaction by adding 10 µL of GDP-D-Mannose substrate (final concentration ~0.5 mM).

-

-

Data Acquisition:

-

Place the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor the decrease in absorbance at 340 nm over 10-20 minutes. The consumption of NADPH by the FX protein is stoichiometric to the amount of intermediate produced by GMD.

-

Calculate the rate of reaction using the Beer-Lambert law (ε for NADPH at 340 nm = 6220 M⁻¹cm⁻¹).

-

-

Self-Validation and Controls:

-

No Substrate Control: A reaction mix without GDP-D-Mannose to measure background NADPH oxidation.

-

No Enzyme Control: A reaction mix without the GMD enzyme source to ensure the substrate is stable.

-

Inhibitor Control: Perform the assay in the presence of varying concentrations of GDP-L-fucose to validate feedback inhibition.

-

Protocol 2: Stable Isotope Metabolic Labeling for Pathway Flux Analysis

Causality and Rationale: This method allows for the direct measurement of the relative contributions of the de novo and salvage pathways to the total GDP-L-fucose pool in living cells. By feeding cells with stable isotope-labeled precursors ([¹³C₆]-Glucose for the de novo pathway and [¹³C₆]-Fucose for the salvage pathway) and analyzing the mass shifts in the final product via mass spectrometry, one can precisely quantify the flux through each route. This is a powerful technique for understanding metabolic reprogramming in disease states.

Step-by-Step Methodology:

-

Cell Culture and Labeling:

-

Culture cells (e.g., HEK293T, HepG2) to ~70% confluency.

-

Replace the standard medium with a medium containing either:

-

[¹³C₆]-Glucose (for de novo flux)

-

[¹³C₁]-Fucose or [¹³C₆]-Fucose (for salvage flux)

-

-

Incubate the cells for a defined period (e.g., 24 hours) to allow for label incorporation into the nucleotide sugar pool.

-

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to the culture dish.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the soluble metabolites.

-

-

Sample Analysis by LC-MS/MS:

-

Dry the supernatant under a stream of nitrogen and resuspend in a suitable solvent for LC-MS analysis.

-

Inject the sample onto a reverse-phase ion-pairing liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

-

Use Multiple Reaction Monitoring (MRM) or parallel reaction monitoring (PRM) to detect and quantify the different isotopologues of GDP-fucose (e.g., M+0 for unlabeled, M+6 for fully labeled).

-

-

Data Analysis and Interpretation:

-

Calculate the fractional contribution of each pathway by determining the ratio of the labeled GDP-fucose peak area to the total (labeled + unlabeled) peak area.

-

Compare the fractional contributions under different experimental conditions (e.g., wild-type vs. knockout cells, drug treatment).

-

Workflow for Pathway Investigation

Caption: A logical workflow for investigating fucosylation pathways.

Conclusion

The de novo and salvage pathways for GDP-L-fucose biosynthesis represent a sophisticated and tightly regulated system for controlling cellular fucosylation. While the de novo pathway serves as the primary production line, the salvage pathway provides metabolic flexibility and a means of resource conservation. Understanding the intricate balance and interplay between these two routes is paramount for researchers in glycobiology and professionals in drug development. Targeting the enzymes of these pathways, particularly the rate-limiting GMD enzyme, presents a promising avenue for therapeutic intervention in diseases characterized by aberrant fucosylation, such as cancer. The continued application of advanced analytical and genetic techniques will undoubtedly uncover further layers of regulation and reveal new opportunities for therapeutic innovation.

References

-

Ishihara, H., & Heath, E. C. (1968). The metabolism of L-fucose. IV. The biosynthesis of guanosine diphosphate L-fucose in porcine liver. J. Biol. Chem., 243(6), 1110–1115. [Link]

-

Skurska, E., & Olczak, M. (2024). Interplay between de novo and salvage pathways of GDP-fucose synthesis. PLOS ONE, 19(10), e0309450. [Link]

-

Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R–53R. [Link]

-

Miyoshi, E., Moriwaki, K., & Nakagawa, T. (2007). Biological function of fucosylation in cancer biology. Journal of Biochemistry, 143(6), 725-729. [Link]

-

Tonetti, M., et al. (1996). Synthesis of GDP-L-fucose by the human FX protein. J. Biol. Chem., 271(44), 27274–27279. [Link]

-

Fucose-1-phosphate guanylyltransferase - Grokipedia. (2026). Grokipedia. [Link]

-

Heredia, A., et al. (2018). Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions. Journal of Biological Chemistry, 293(6), 1974-1983. [Link]

-

Pjetri, M., et al. (2006). Differential gene expression of GDP-L-fucose-synthesizing enzymes, GDP-fucose transporter and fucosyltransferase VII. APMIS, 114(9), 604-612. [Link]

-

Pathway: DE NOVO GDP-FUCOSE BIOSYNTHESIS - FlyBase. (n.d.). FlyBase. [Link]

-

UniProtKB - Q58T34 (FKP_BACFG). (n.d.). UniProt. [Link]

-

UniProtKB - O14772 (FPGT_HUMAN). (2018). UniProt. [Link]

-

Interplay between de novo and salvage pathways of GDP-fucose synthesis. (2024). Semantic Scholar. [Link]

-

Skurska, E., & Olczak, M. (2024). Interplay between de novo and salvage pathways of GDP-fucose synthesis. PLOS One. [Link]

-

Lemjabbar-Alaoui, H., et al. (2011). Transcriptome Profiling of Bovine Milk Oligosaccharide Metabolism Genes Using RNA-Sequencing. PLOS ONE. [Link]

-

Skurska, E., & Olczak, M. (2024). Interplay between de novo and salvage pathways of GDP-fucose synthesis. PubMed. [Link]

-

Cheng, J., et al. (2019). Cryo-EM structure of L-fucokinase/GDP-fucose pyrophosphorylase (FKP) in Bacteroides fragilis. Biochemical and Biophysical Research Communications, 514(2), 520-525. [Link]

-

GDP-mannose 4,6-dehydratase - Wikipedia. (n.d.). Wikipedia. [Link]

-

Peterson, N. A., et al. (2013). In silico analysis of the fucosylation-associated genome of the human blood fluke Schistosoma mansoni: Cloning and characterization of the enzymes involved in GDP-L-fucose synthesis and Golgi import. Glycobiology. [Link]

-

Skurska, E., & Olczak, M. (2024). Interplay between de novo and salvage pathways of GDP-fucose synthesis. Semantic Scholar. [Link]

-

The Diverse Contributions of Fucose Linkages in Cancer. (n.d.). ResearchGate. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Differential gene expression of GDP-L-fucose-synthesizing enzymes, GDP-fucose transporter and fucosyltransferase VII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cryo-EM structure of L-fucokinase/GDP-fucose pyrophosphorylase (FKP) in Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]